(S)-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine with a trifluoromethyl group attached to the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-1-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound with different biological activities.
1-(trifluoromethyl)pyrrolidine: Lacks the amine group, leading to different chemical properties.
3-(trifluoromethyl)pyrrolidine: The trifluoromethyl group is positioned differently, affecting its reactivity.
Uniqueness
(S)-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9F3N2 |
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Molecular Weight |
154.13 g/mol |
IUPAC Name |
(3S)-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-2-1-4(9)3-10/h4H,1-3,9H2/t4-/m0/s1 |
InChI Key |
DPPCVGSRXBXEAM-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(F)(F)F |
Canonical SMILES |
C1CN(CC1N)C(F)(F)F |
Origin of Product |
United States |
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